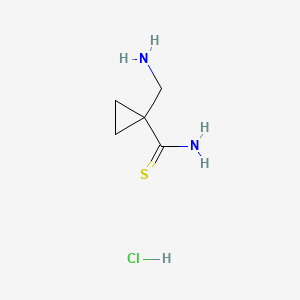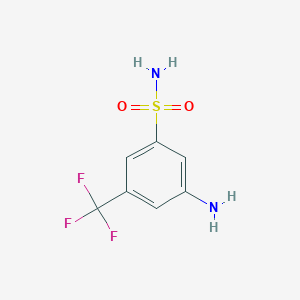
3-Amino-5-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(trifluoromethyl)benzenesulfonamide: (CAS Number: 672-58-2) is an organic compound with the molecular formula C6H4CF3SO2NH2. It is a white crystalline solid with a melting point of 122-126 °C . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 3-Amino-5-(trifluoromethyl)benzenesulfonamide involves the trifluoromethylation of benzenesulfonamide. One common method employs trifluoromethylamine (NH2CF3) and hydrofluoric acid (HF) as reactants . The reaction proceeds as follows:
C6H5SO2NH2 + NH2CF3 + HF→this compound
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for large-scale production typically involves process engineering and safety considerations.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: 3-Amino-5-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions.
Reduction: It is also amenable to reduction processes.
Substitution: Substitution reactions are feasible, where the amino group or the trifluoromethyl group can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., acyl chlorides, alkyl halides).
Major Products:: The specific products depend on the reaction conditions and reagents used. For instance:
- Oxidation may yield sulfonyl derivatives.
- Reduction could lead to the corresponding sulfonamide or amine.
- Substitution reactions may produce various derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(trifluoromethyl)benzenesulfonamide finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Fluorination Reactions: Due to its trifluoromethyl group, it serves as an electrophilic fluorinating agent.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While 3-Amino-5-(trifluoromethyl)benzenesulfonamide is unique due to its trifluoromethyl substituent, other related compounds include:
- Naphthalene-2-sulfonamide
- Benzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- N-Methyl-p-toluenesulfonamide
- m-Toluenesulfonyl chloride
- 4-Bromobenzenesulfonamide
- 3,3,3-Trifluoropropane-1-sulfonamide
- p-Toluenesulfonamide
These compounds may share some structural features but differ in substituents and reactivity.
Eigenschaften
CAS-Nummer |
49674-29-5 |
|---|---|
Molekularformel |
C7H7F3N2O2S |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
3-amino-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-5(11)3-6(2-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) |
InChI-Schlüssel |
HXGAXJYBRVVJIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


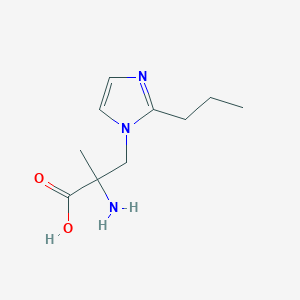
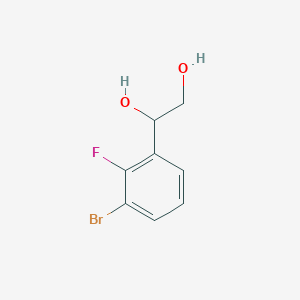
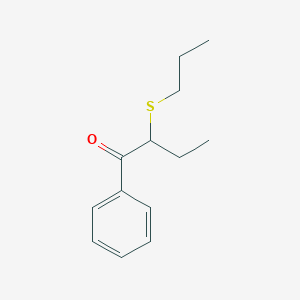
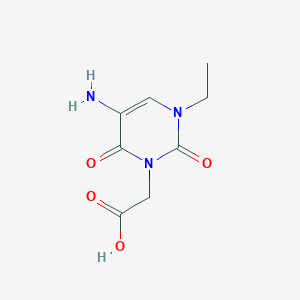
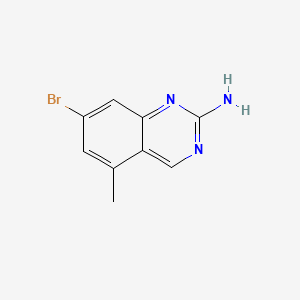
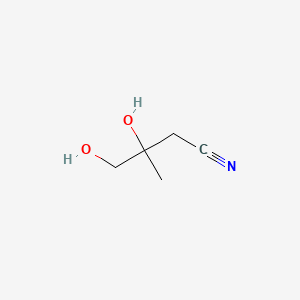
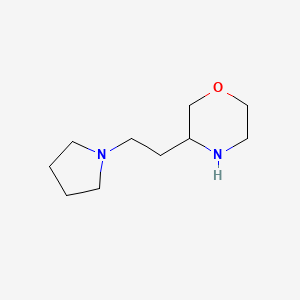
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
![2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
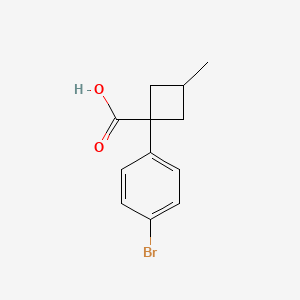
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
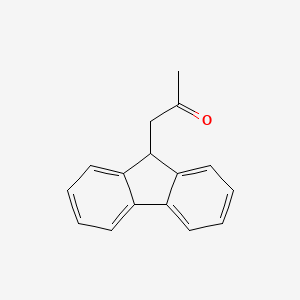
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)
